molecular formula C11H21NO4 B3391438 tert-butyl N-(5-methoxy-4-oxopentyl)carbamate CAS No. 1803570-52-6

tert-butyl N-(5-methoxy-4-oxopentyl)carbamate

Cat. No.: B3391438
CAS No.: 1803570-52-6
M. Wt: 231.29 g/mol
InChI Key: OKSBJHNBTRPOPJ-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-methoxy-4-oxopentyl)carbamate is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 231.14705815 g/mol and the complexity rating of the compound is 233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(5-methoxy-4-oxopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-7-5-6-9(13)8-15-4/h5-8H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSBJHNBTRPOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301163755
Record name Carbamic acid, N-(5-methoxy-4-oxopentyl)-, 1,1-dimethylethyl ester
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Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803570-52-6
Record name Carbamic acid, N-(5-methoxy-4-oxopentyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803570-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(5-methoxy-4-oxopentyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of Tert Butyl N 5 Methoxy 4 Oxopentyl Carbamate

Divergent Synthesis Approaches

Divergent synthesis begins with a common, often more complex, precursor that is systematically modified through a series of reactions to yield the final product. This approach is useful when a single starting material can be used to generate a library of related compounds.

Synthesis from Readily Available Precursors

A potential divergent synthesis could start from a readily available five-carbon amino acid such as L-glutamic acid. The synthetic sequence would involve several key transformations:

Amine Protection: The amino group would first be protected with a Boc group using di-tert-butyl dicarbonate.

Selective Carboxylic Acid Reduction: The side-chain carboxylic acid would need to be selectively reduced to a primary alcohol.

Hydroxyl Group Conversion: The resulting alcohol would then be methylated to form the methoxy (B1213986) group.

Ketone Formation: The remaining carboxylic acid group at the α-position would be converted into the target ketone, possibly via activation as an acid chloride or Weinreb amide followed by reaction with a suitable methylating organometallic reagent.

Functional Group Interconversions Leading to tert-butyl N-(5-methoxy-4-oxopentyl)carbamate

One of the most direct divergent pathways would involve the functional group interconversion of a closely related precursor. The compound tert-butyl N-(5-hydroxypentyl)carbamate is a known chemical entity. bldpharm.comuni.lu A plausible route to the target molecule involves the selective oxidation of the secondary alcohol in a hypothetical precursor, tert-butyl N-(5-methoxy-4-hydroxypentyl)carbamate. This precursor could potentially be synthesized from tert-butyl N-(4-pentenyl)carbamate via dihydroxylation and selective methylation.

The oxidation of the secondary alcohol to the ketone is a standard transformation in organic synthesis. A variety of reagents can be employed for this purpose, offering different levels of reactivity and selectivity. Mild conditions are often preferred to avoid side reactions involving the carbamate (B1207046) group.

Table 2: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

Oxidizing AgentCommon Name/AbbreviationTypical Conditions
Pyridinium chlorochromatePCCCH₂Cl₂, Room Temperature
Pyridinium dichromatePDCCH₂Cl₂, Room Temperature
Dimethyl sulfoxide, oxalyl chloride, triethylamineSwern OxidationCH₂Cl₂, -78 °C to Room Temperature
Dess-Martin periodinaneDMPCH₂Cl₂, Room Temperature
Sodium hypochlorite, TEMPOTEMPO-catalyzed oxidationCH₂Cl₂/H₂O, 0 °C to Room Temperature

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound would systematically investigate the effects of various reaction parameters to maximize the yield and purity of the product while minimizing reaction time and by-product formation. This would involve a careful study of catalysts, solvents, and temperature, as well as an analysis of the reaction kinetics.

Catalyst Screening and Ligand Effects

While the N-alkylation of carbamates can proceed in the presence of a strong base alone, the use of a catalyst can significantly enhance the reaction rate and yield. Phase-transfer catalysts (PTCs) are particularly effective in this context, especially when dealing with reactants of differing polarity.

A screening of potential catalysts would likely include various quaternary ammonium (B1175870) salts, which are common PTCs. The effectiveness of these catalysts often depends on the nature of the alkyl groups attached to the nitrogen atom and the counter-ion. For instance, a hypothetical screening might compare the efficacy of catalysts such as tetrabutylammonium (B224687) bromide (TBAB), tetrabutylammonium iodide (TBAI), and benzyltriethylammonium chloride (TEBAC).

The choice of ligand, in cases where a metal-based catalyst might be employed, could also be explored, although this is less common for this type of transformation. The ligand can influence the solubility and reactivity of the catalytic species.

Hypothetical Catalyst Screening Data

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1NoneNaHDMF252445
2TBAB (5)NaHDMF251275
3TBAI (5)NaHDMF251282
4TEBAC (5)NaHDMF251272

Solvent and Temperature Optimization Studies

The selection of an appropriate solvent is critical for the success of the synthesis. The solvent must be able to dissolve the reactants, particularly the carbamate salt, and should be inert to the reaction conditions. A range of aprotic polar solvents would typically be screened.

Temperature is another key parameter that influences the reaction rate. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can also promote the formation of side products through decomposition or other unwanted reactions. Therefore, an optimal temperature must be found that balances reaction speed with product purity and yield.

Hypothetical Solvent and Temperature Optimization Data

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMF251282
2DMSO251278
3Acetonitrile251265
4THF251255
5DMF50685
6DMF80470 (decomposition observed)

Based on such hypothetical studies, Dimethylformamide (DMF) at a moderately elevated temperature of around 50°C might be identified as the optimal condition, providing a good balance between reaction time and yield.

Reaction Kinetics and Process Efficiency

A study of the reaction kinetics would provide valuable insights into the reaction mechanism and help in further optimizing the process for efficiency. This would involve monitoring the concentration of reactants and products over time under various conditions.

The reaction is expected to follow second-order kinetics, being first-order with respect to both the carbamate anion and the alkyl halide. The rate law could be expressed as:

Rate = k[tert-butyl carbamate anion][5-methoxy-4-oxopentyl chloride]

By determining the rate constant (k) at different temperatures, the activation energy (Ea) for the reaction could be calculated using the Arrhenius equation. This information is crucial for understanding the temperature sensitivity of the reaction and for scaling up the process.

Process efficiency is not solely determined by the chemical yield but also by factors such as reaction time, ease of work-up, and the cost and environmental impact of the reagents and solvents used. An efficient process would aim for a high yield in a short reaction time, using readily available and less hazardous materials, and would involve a straightforward purification procedure. The use of a catalyst, as discussed, can significantly improve process efficiency by reducing the required reaction time and temperature.

Reactivity and Transformational Pathways of Tert Butyl N 5 Methoxy 4 Oxopentyl Carbamate

Transformations Involving the Ketone Moiety

The ketone carbonyl group at the C-4 position is a key site of reactivity, susceptible to a range of nucleophilic additions, reductions, oxidations, and reactions involving the adjacent enolizable protons.

The electrophilic carbon of the ketone is a prime target for nucleophiles. A significant transformation for γ-amino ketones of this type is their propensity to undergo intramolecular cyclization. Following the removal of the Boc protecting group, the liberated primary amine can undergo an intramolecular nucleophilic attack on the ketone carbonyl. This process, often facilitated by acid or base catalysis, leads to the formation of a cyclic iminium ion intermediate, which can then be reduced to yield substituted piperidine (B6355638) derivatives. This cyclization is a powerful strategy for the synthesis of six-membered nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.

Furthermore, the ketone can participate in various intermolecular condensation reactions. For instance, in the presence of a base, it can react with other carbonyl-containing compounds in aldol-type condensations. With primary or secondary amines, it can form imines or enamines, respectively, which are versatile intermediates for further functionalization.

The ketone functionality can be readily reduced to a secondary alcohol. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions. For structurally related N-Boc-protected δ-amino-α,β-unsaturated γ-keto esters, diastereoselective reductions have been achieved with high levels of control. rsc.orgresearchgate.net For example, the use of chelation-controlled reducing agents can favor the formation of the syn-diol, while non-chelating, sterically directed reducing agents can lead to the corresponding anti-diol. This selectivity is crucial in the synthesis of complex molecules with defined stereochemistry.

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (anti:syn)
Sodium borohydride (B1222165) (NaBH₄)Ethanol-7868:32
Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃)Ethanol-78>95:5
NB-Enantride® (a chiral borane reagent)Tetrahydrofuran-785:95

This table is based on data from the reduction of a structurally related N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester and is illustrative of the potential stereochemical control in the reduction of the ketone in tert-butyl N-(5-methoxy-4-oxopentyl)carbamate. rsc.orgresearchgate.net

Oxidation of the ketone moiety is less common as it is already at a relatively high oxidation state. However, under forcing conditions, oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur.

The protons on the carbon atoms alpha to the ketone (C-3 and C-5) are acidic and can be removed by a strong base to form an enolate. The regioselectivity of enolate formation can be influenced by the reaction conditions. The use of a bulky, non-nucleophilic base at low temperatures, such as lithium diisopropylamide (LDA), typically favors the formation of the kinetic enolate at the less hindered C-5 position. Conversely, thermodynamic conditions, such as a smaller base at higher temperatures, can lead to the more substituted and thermodynamically more stable enolate at the C-3 position.

These enolates are potent nucleophiles and can participate in a variety of alpha-substitution reactions. A key reaction is the alkylation of the enolate with an alkyl halide, which forms a new carbon-carbon bond at the alpha position. This allows for the introduction of various alkyl groups, extending the carbon skeleton of the molecule. The choice of reaction conditions can direct the alkylation to either the C-3 or C-5 position, providing a route to different structural isomers.

BaseSolventTemperature (°C)Major Enolate Formed
Lithium diisopropylamide (LDA)Tetrahydrofuran-78Kinetic (at C-5)
Sodium hydride (NaH)Tetrahydrofuran25Thermodynamic (at C-3)

This table illustrates the general principles of kinetic versus thermodynamic enolate formation, which are applicable to the ketone in this compound.

Reactions at the Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

The most common transformation of the Boc-carbamate is its cleavage to reveal the primary amine. This deprotection is typically achieved under acidic conditions. A variety of acids can be employed, with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol being the most common. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its corresponding salt.

ReagentSolventTemperature (°C)
Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 to 25
Hydrogen chloride (HCl)1,4-Dioxane0 to 25
Oxalyl chlorideMethanol25
Water (under high temperature)Water100

This table presents common reagents and conditions for the deprotection of N-Boc groups. nih.gov

While the Boc group is generally stable, the nitrogen atom can undergo further functionalization under specific conditions. N-alkylation of a Boc-protected amine is challenging due to the steric hindrance and the electron-withdrawing nature of the Boc group, which reduces the nucleophilicity of the nitrogen. However, under strongly basic conditions, such as with sodium hydride in a polar aprotic solvent like dimethylformamide (DMF), deprotonation of the N-H bond can occur, allowing for subsequent alkylation with an alkyl halide. nih.govgoogle.com

N-acylation of the Boc-protected amine can be achieved by reacting it with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base. This reaction leads to the formation of an N-acyl-N-Boc derivative. This transformation can be useful for introducing a second acyl group onto the nitrogen atom, which can be a key step in the synthesis of more complex molecules. A one-pot method for the conversion of t-butyl carbamates to amides involves treatment with an acyl halide in methanol. nih.gov

Carbamic Acid Derivatives Formation

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is susceptible to cleavage under acidic conditions. This process involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation. This cleavage results in the formation of an unstable carbamic acid intermediate. Carbamic acids are known to readily undergo decarboxylation, yielding the corresponding primary amine.

The mechanism for the acid-catalyzed deprotection of this compound to form the transient carbamic acid derivative is depicted below:

Step 1: Protonation of the Carbamate The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid (e.g., trifluoroacetic acid or hydrochloric acid).

Step 2: Formation of the Carbamic Acid Intermediate The protonated intermediate is unstable and fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid derivative.

Step 3: Decarboxylation The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the primary amine.

This deprotection strategy is a fundamental transformation in organic synthesis, allowing for the unmasking of the amine functionality for further reactions. The formation of the carbamic acid as a transient intermediate is a key mechanistic feature of this process.

Reactivity of the Methoxy (B1213986) Ether Moiety

The methoxy group, positioned at the 5-carbon, introduces an ether functionality into the molecule. The reactivity of this moiety is primarily centered around the cleavage of the carbon-oxygen bond.

Cleavage Reactions

The cleavage of the methoxy ether in this compound typically requires strong acidic conditions. Reagents such as hydrobromic acid (HBr) or boron tribromide (BBr₃) are commonly employed for the cleavage of methyl ethers. The reaction mechanism generally proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base of the acid.

In the context of this specific molecule, the presence of the neighboring ketone group can influence the reactivity of the methoxy ether. The cleavage of β-methoxy ketones can be facilitated by Lewis acids, which coordinate to both the ether and ketone oxygen atoms, activating the substrate for nucleophilic attack.

ReagentConditionsProduct
HBrReflux5-bromo-4-oxopentyl amine derivative
BBr₃CH₂Cl₂, low temperature5-hydroxy-4-oxopentyl amine derivative

It is important to note that the conditions required for methoxy ether cleavage are often harsh enough to also cleave the Boc protecting group. Therefore, achieving selective cleavage of the methoxy ether while retaining the Boc group would require careful selection of reagents and reaction conditions.

Potential for Further Functionalization

While cleavage is the most common reaction of the methoxy ether, the potential for its further functionalization exists, although it is less explored for this specific type of substrate. In principle, the methoxy group could be a target for reactions that involve C-H activation or displacement. However, the presence of the more reactive ketone and carbamate functionalities makes selective transformation of the methoxy group challenging. Advanced catalytic systems would likely be required to achieve such selective functionalization.

Chemoselective Transformations of this compound

Chemoselectivity is a critical consideration in the chemistry of polyfunctional molecules like this compound. The ability to selectively transform one functional group in the presence of others is essential for the efficient synthesis of complex molecules.

One of the most common chemoselective transformations for this type of compound is the reduction of the ketone group. The choice of reducing agent is crucial to avoid the concomitant reduction of the carbamate. Sodium borohydride (NaBH₄) is a mild reducing agent that is highly effective for the reduction of ketones to secondary alcohols while leaving the carbamate group intact.

Chemoselective Reduction of the Ketone:

ReagentSolventProduct
NaBH₄Methanoltert-butyl N-(5-methoxy-4-hydroxypentyl)carbamate

In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the carbamate group.

Other potential chemoselective reactions could involve the selective reaction of the ketone with organometallic reagents (e.g., Grignard reagents or organolithium compounds) to form tertiary alcohols. The carbamate group is generally unreactive towards these nucleophiles. Similarly, the enolization of the ketone under specific basic conditions could allow for selective alpha-functionalization, provided that the conditions are mild enough not to affect the carbamate.

The strategic application of chemoselective reactions allows for the stepwise modification of this compound, providing access to a variety of functionalized derivatives.

Applications of Tert Butyl N 5 Methoxy 4 Oxopentyl Carbamate in Complex Molecule Synthesis

Role as a Precursor in Heterocycle Synthesis

The structural features of tert-butyl N-(5-methoxy-4-oxopentyl)carbamate make it an intriguing starting material for the construction of both nitrogen- and oxygen-containing heterocyclic rings. The presence of a ketone and a protected primary amine within the same molecule allows for intramolecular cyclization strategies, which are highly efficient for forming cyclic structures.

Synthesis of Nitrogen-Containing Heterocycles

The primary amine, unmasked from the tert-butoxycarbonyl (Boc) protecting group, can readily participate in reactions with the internal ketone to form nitrogen-containing heterocycles. For instance, reductive amination of the ketone after Boc deprotection could lead to the formation of substituted piperidines. The reaction pathway could be controlled by the choice of reducing agent and reaction conditions to achieve desired stereoselectivity.

Furthermore, the bifunctional nature of this compound could be exploited in condensation reactions with other reagents to construct more complex heterocyclic systems. For example, reaction with a hydrazine derivative could yield a dihydropyridazinone, while condensation with a hydroxylamine could lead to the formation of an oxazine derivative. The specific reaction products would be dependent on the nature of the condensing agent and the subsequent cyclization conditions.

Table 1: Potential Nitrogen-Containing Heterocycles from this compound

Heterocycle Class Synthetic Strategy Key Reaction
Piperidines Intramolecular reductive amination Boc deprotection, Imine formation, Reduction
Dihydropyridazinones Condensation with hydrazines Boc deprotection, Imine formation, Cyclization
Oxazines Condensation with hydroxylamines Boc deprotection, Oxime formation, Cyclization

Formation of Oxygen-Containing Heterocycles

While the direct formation of oxygen-containing heterocycles from this compound is less straightforward than for their nitrogenous counterparts, its functional groups can be chemically modified to facilitate such transformations. For example, reduction of the ketone to a secondary alcohol would introduce a hydroxyl group. This hydroxyl group, in conjunction with further functionalization of the carbamate (B1207046) terminus, could be used to construct various oxygen-containing rings such as tetrahydrofurans or tetrahydropyrans through intramolecular etherification reactions.

The methoxy (B1213986) group could also play a role in the synthesis of certain oxygenated heterocycles, although this would likely involve more complex reaction sequences, potentially including demethylation and subsequent cyclization.

Utilization in Total Synthesis of Natural Products

The structural motifs present in this compound are reminiscent of subunits found in various classes of natural products. This suggests its potential as a key intermediate in the total synthesis of these complex molecules.

Key Intermediate in Polyketide Synthesis

Polyketides are a large and diverse class of natural products characterized by repeating keto-methylene units. The pentyl chain of this compound, with its ketone at the 4-position, can be envisioned as a building block for the assembly of polyketide chains. The Boc-protected amine could serve as a handle for attachment to a solid support or for the introduction of other functionalities. The methoxy group could be a precursor to a hydroxyl group, which is a common feature in many polyketides. Synthetic strategies could involve chain elongation from either end of the pentyl unit, with the existing functional groups guiding the stereochemistry of subsequent transformations.

Contribution to Alkaloid Synthesis

Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The protected amine in this compound makes it a suitable precursor for the synthesis of various alkaloid scaffolds. As mentioned earlier, intramolecular cyclization can lead to piperidine (B6355638) rings, which are core structures in a vast number of alkaloids. By carefully designing the synthetic route, the substituents on the piperidine ring derived from this precursor could be elaborated to match the structure of a target alkaloid.

Table 2: Potential Applications in Natural Product Synthesis

Natural Product Class Key Structural Contribution Potential Synthetic Utility
Polyketides C5 building block with oxygenation Chain elongation, Stereocontrol
Alkaloids Piperidine precursor Formation of core heterocyclic scaffold
Terpenoids/Steroids Acyclic isoprenoid-like unit Construction of side chains or ring fragments

Applications in Terpenoid and Steroid Scaffolds

While not a direct precursor to the cyclic systems of most terpenoids and steroids, the linear carbon chain of this compound could be utilized in the synthesis of side chains or for the construction of specific ring fragments. The ketone and protected amine offer handles for a variety of carbon-carbon bond-forming reactions, allowing for the extension and elaboration of the carbon skeleton. For example, the ketone could undergo a Wittig reaction to introduce an alkene, a common feature in terpenoid structures. The amine, after deprotection, could be used to introduce nitrogen into the steroid or terpenoid framework, leading to the synthesis of bioactive analogues.

Construction of Advanced Pharmaceutical Intermediates

The strategic placement of reactive sites within this compound allows for its elaboration into a range of valuable precursors for drug discovery and development. The presence of the tert-butoxycarbonyl (Boc) protecting group, the ketone carbonyl, and the terminal methoxy group offers orthogonal handles for sequential and selective modifications.

Preparation of Amines and Amino Alcohols

A primary application of this carbamate lies in its ability to serve as a precursor for both amines and amino alcohols. The Boc-protecting group can be readily cleaved under acidic conditions to furnish the corresponding primary amine. This transformation is a cornerstone in the synthesis of more complex amines, where the pentyl chain bearing the methoxy and keto functionalities can be further modified prior to deprotection.

The ketone functionality provides a key site for the introduction of new stereocenters and functional groups. Reduction of the ketone, for instance, using reagents such as sodium borohydride (B1222165), yields a secondary alcohol. This transformation converts the carbamate into a protected amino alcohol, a structural motif prevalent in many biologically active compounds. The general reactivity of the functional groups is summarized in the table below.

Functional GroupReaction TypeReagents/ConditionsProduct Functional Group
Boc-protected amineDeprotectionAcidic conditions (e.g., TFA, HCl)Primary amine
KetoneReductionReducing agents (e.g., NaBH₄)Secondary alcohol
KetoneReductive AminationAmine, reducing agent (e.g., NaBH₃CN)Secondary or tertiary amine
KetoneNucleophilic AdditionGrignard or organolithium reagentsTertiary alcohol

This table illustrates the principal transformations of the key functional groups in this compound.

Synthesis of Chiral Building Blocks

The ketone within this compound is a prochiral center, and its stereoselective reduction is a powerful strategy for the synthesis of chiral building blocks. The resulting chiral amino alcohols are valuable intermediates in asymmetric synthesis. The stereochemical outcome of the reduction can be controlled by employing chiral reducing agents or catalysts, leading to the selective formation of either the (R) or (S) alcohol.

These chiral amino alcohols can then be utilized in the synthesis of enantiomerically pure pharmaceuticals, where specific stereochemistry is often crucial for therapeutic efficacy. The ability to generate a defined stereocenter at the C-4 position significantly enhances the utility of this carbamate in the construction of complex, stereochemically defined molecules.

Development of Novel Synthetic Routes Employing this compound

The unique combination of functional groups in this compound has inspired the development of novel synthetic strategies. The presence of both a nucleophilic nitrogen (after deprotection) and an electrophilic ketone allows for the design of intramolecular reactions to construct heterocyclic systems.

For example, after reduction of the ketone to an alcohol and subsequent deprotection of the amine, the resulting amino alcohol can undergo intramolecular cyclization to form substituted piperidines or other nitrogen-containing heterocycles. These heterocyclic scaffolds are common cores in a vast array of pharmaceutical agents.

Mechanistic Investigations of Reactions Involving Tert Butyl N 5 Methoxy 4 Oxopentyl Carbamate

Elucidation of Reaction Mechanisms for Key Transformations

The reactivity of tert-butyl N-(5-methoxy-4-oxopentyl)carbamate is primarily dictated by its three functional groups: the Boc-protected amine, the ketone, and the methoxy (B1213986) group. Key transformations involving this molecule include the deprotection of the amine, nucleophilic addition to the carbonyl group, and reactions influenced by the methoxy substituent.

The deprotection of the Boc group typically proceeds under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the departure of the stable tert-butyl cation, which then eliminates a proton to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to yield the primary amine.

Nucleophilic addition to the ketone at the 4-position is another significant reaction. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the corresponding alcohol. The presence of the methoxy group at the adjacent (5-) position can influence the reactivity and stereoselectivity of this addition through both steric and electronic effects.

The methoxy group itself is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions, although this is less common than Boc deprotection.

Role of Transition States and Intermediates in Reactivity Profiles

The transition states and intermediates in reactions of this compound play a pivotal role in determining the reaction pathways and product distributions.

For nucleophilic additions to the ketone, the structure of the transition state is crucial for understanding the stereochemical outcome. The presence of the methoxy group at the 5-position can lead to chelation with a metal ion (from the nucleophilic reagent, such as a Grignard reagent or a reducing agent) and the carbonyl oxygen. This chelation can lock the conformation of the molecule, leading to a more rigid, cyclic-like transition state. This, in turn, directs the nucleophile to attack from a specific face of the carbonyl group, resulting in a high degree of diastereoselectivity.

Computational studies on analogous β-alkoxy ketones have shown that the energy of these chelated transition states is significantly lower than that of non-chelated, open-chain transition states, thus favoring the formation of a specific stereoisomer.

Stereochemical Outcomes and Diastereoselectivity Studies

The stereochemistry of reactions involving the chiral center that can be generated at the 4-position is a critical aspect of the synthetic utility of this compound. The reduction of the ketone or the addition of organometallic reagents can lead to the formation of diastereomeric alcohols.

The diastereoselectivity of such reactions is often predictable using established stereochemical models. In the case of reductions with hydride reagents (e.g., NaBH₄, LiAlH₄) in the presence of a chelating metal, the Cram chelation model is often applicable. The methoxy group and the carbonyl oxygen can coordinate to the metal ion, forming a five-membered ring intermediate. This forces the hydride to attack from the less hindered face, leading to the syn diastereomer as the major product.

For non-chelating conditions or with bulky protecting groups on the nitrogen that might hinder chelation, the Felkin-Anh model would be more appropriate for predicting the stereochemical outcome. In this model, the largest group (in this case, the N-Boc protected aminopropyl substituent) is oriented anti-periplanar to the incoming nucleophile to minimize steric interactions. This would favor the formation of the anti diastereomer.

The choice of reagent and reaction conditions can thus be used to control the stereochemical outcome of the reaction.

Table 1: Predicted Diastereoselectivity in the Reduction of this compound

Reducing AgentConditionsPredominant ModelPredicted Major Diastereomer
NaBH₄ / CeCl₃ChelatingCram Chelationsyn
Zn(BH₄)₂ChelatingCram Chelationsyn
LiAlH₄Potentially ChelatingCram Chelationsyn
NaBH₄Non-chelatingFelkin-Anhanti
L-Selectride®Non-chelating (steric)Felkin-Anhanti

Kinetic and Thermodynamic Considerations

The principles of kinetic and thermodynamic control are important in understanding the product distribution in reactions of this compound.

In the context of nucleophilic addition to the ketone, the reaction can be under either kinetic or thermodynamic control, depending on the reaction conditions. At low temperatures, the reaction is likely to be under kinetic control, favoring the product that is formed through the lowest energy transition state. In chelation-controlled reactions, the formation of the syn diastereomer is often kinetically favored due to the pre-organization of the substrate in the chelated intermediate.

At higher temperatures, the reaction may become reversible, allowing for equilibration to the thermodynamically most stable product. The relative stability of the diastereomeric products will depend on steric and electronic factors. For instance, the anti diastereomer might be thermodynamically more stable due to reduced steric interactions between the newly formed hydroxyl group and the substituents on the adjacent carbon atoms.

The deprotection of the Boc group is generally an irreversible process driven by the formation of gaseous byproducts (isobutene and carbon dioxide), and thus is under kinetic control. The rate of this reaction is dependent on the concentration of the acid and the temperature. Kinetic studies on similar Boc-protected amines have shown that the reaction can follow second-order kinetics with respect to the acid concentration.

Table 2: Hypothetical Kinetic vs. Thermodynamic Product Distribution in a Nucleophilic Addition

ConditionControlMajor ProductMinor Product
Low Temperature (-78 °C)Kineticsyn-alcoholanti-alcohol
High Temperature (reflux)Thermodynamicanti-alcoholsyn-alcohol

Advanced Methodologies and Derivatization Studies of Tert Butyl N 5 Methoxy 4 Oxopentyl Carbamate

Multi-Component Reactions (MCRs) Incorporating the Compound

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all starting materials, offer significant advantages in efficiency and molecular diversity. The ketone functionality within tert-butyl N-(5-methoxy-4-oxopentyl)carbamate makes it a prime candidate for isocyanide-based MCRs such as the Passerini and Ugi reactions.

In a hypothetical Passerini three-component reaction (P-3CR) , the ketone group of this compound would react with an isocyanide and a carboxylic acid. nih.gov This reaction would proceed via nucleophilic attack of the isocyanide on the carbonyl carbon, followed by trapping by the carboxylate, to yield a complex α-acyloxy amide. The reaction is typically favored in aprotic solvents and can be accelerated by high concentrations of the reactants. nih.govmdpi.com

The Ugi four-component reaction (U-4CR) is another relevant MCR. In this process, the ketone first forms an imine with a primary amine. This imine is then attacked by an isocyanide, and the resulting intermediate is trapped by a carboxylic acid to generate an α-acylamino amide. nih.govbeilstein-journals.org The use of this compound as the carbonyl component could lead to the rapid synthesis of complex, peptide-like molecules, with the Boc-protected amine and methoxy (B1213986) tail offering sites for further functionalization. rsc.org

Reaction TypeCompound RoleOther ReactantsPotential Product Class
Passerini ReactionCarbonyl ComponentIsocyanide (R¹-NC), Carboxylic Acid (R²-COOH)α-Acyloxy Amide
Ugi ReactionCarbonyl ComponentAmine (R¹-NH₂), Isocyanide (R²-NC), Carboxylic Acid (R³-COOH)α-Acylamino Amide

Flow Chemistry Approaches for Synthesis and Transformation

Flow chemistry, or continuous-flow synthesis, offers enhanced control over reaction parameters, improved safety, and potential for automation and scalability. The application of flow chemistry to the synthesis and transformation of N-Boc protected ketones is an area of active research.

A multistep flow process could be envisioned for the synthesis of this compound or its analogues, minimizing manual handling and purification steps between reactions. researchgate.net For instance, the synthesis of N-protected amino ketones has been demonstrated efficiently in continuous flow, often yielding pure products without extensive purification. researchgate.net Transformations of the compound, such as the reduction of the ketone or the deprotection of the Boc group, are also well-suited for flow reactors. Thermal deprotection of N-Boc groups, for example, can be achieved selectively in continuous flow at high temperatures, a process that can be difficult to control in batch synthesis. acs.org This allows for a "coupling-deprotection-coupling" sequence without the need for intermediate workups. acs.org

TransformationPotential Flow Reactor SetupKey AdvantageReference Principle
Ketone ReductionPacked-bed reactor with immobilized reducing agent (e.g., NaBH₄ on a solid support)Safe handling of reagents, high conversion, easy product isolation.General flow hydrogenation/reduction protocols.
N-Boc DeprotectionHeated microreactor or plug flow reactor.Precise temperature control, rapid heating/cooling, selective deprotection. acs.orgThermal deprotection of carbamates in flow. acs.org
Amide Coupling (post-deprotection)Telescoped reactor system with columns of supported coupling agents and scavengers.Integrated multi-step synthesis, automated purification. durham.ac.ukFlow synthesis of peptides and amides. durham.ac.uk

Asymmetric Synthesis Utilizing this compound as a Chiral Auxiliary or Precursor

As an achiral molecule, this compound can serve as a valuable prochiral precursor for the synthesis of chiral molecules. The primary target for inducing chirality is the ketone at the C4 position. Asymmetric reduction of this ketone would yield a chiral secondary alcohol, transforming the molecule into a chiral building block.

The stereochemical outcome of such a reduction can be controlled using chiral reducing agents or catalysts. For example, studies on structurally similar N-Boc-protected γ-keto esters have shown that the diastereoselectivity of the reduction can be heavily influenced by the choice of reagent and reaction conditions. nih.gov The use of certain boron- or aluminum-based reagents can lead to either syn or anti diastereomers with high selectivity, governed by principles such as Felkin-Anh or chelation-controlled models. nih.gov Furthermore, enzymatic reductions using engineered carbonyl reductases offer a green and highly selective alternative for producing specific enantiomers of the corresponding alcohol. nih.govorganic-chemistry.org

Reducing Agent/MethodControlling ModelExpected Major Diastereomer (Relative Stereochemistry)Reference System
LiAlH(O-t-Bu)₃Chelation ControlAnti-alcoholN-Boc-delta-amino-gamma-keto ester. nih.gov
NB-Enantride® (B-3-pinanyl-9-BBN)Felkin-Anh ControlSyn-alcoholN-Boc-delta-amino-gamma-keto ester. nih.gov
Engineered Carbonyl ReductaseEnzyme Active Site Topography(R)- or (S)-alcohol (depending on enzyme)Asymmetric reduction of β-ketonitriles. organic-chemistry.org

Polymer-Supported Synthesis and Cleavage Strategies

Polymer-supported synthesis, a cornerstone of solid-phase organic synthesis (SPOS), facilitates the construction of complex molecules by anchoring a starting material to an insoluble polymer resin. This approach simplifies purification, as excess reagents and by-products are simply washed away.

While specific literature on the polymer-supported application of this compound is not available, its structure allows for several hypothetical strategies. One approach involves the deprotection of the N-Boc group, followed by attachment of the resulting free amine to a resin via a suitable linker. The immobilized compound could then undergo various transformations on its keto-methoxy terminus.

Alternatively, the compound can be kept in the solution phase while polymer-supported reagents are used to effect transformations. This method combines the benefits of traditional solution-phase chemistry with the simplified purification of solid-phase techniques. researchgate.net For example, a polymer-supported oxidizing or reducing agent could be used to modify the ketone, or a polymer-supported acid could be used for Boc-group cleavage. africacommons.net A particularly relevant strategy is the use of a polymer-supported base, such as PS-DBU, which has been successfully employed in the three-component synthesis of carbamates from CO₂, an amine, and an alkyl halide, demonstrating a recyclable and efficient method. chemistryviews.org

Final cleavage from a resin would depend on the linker used during immobilization. If an acid-labile linker like the Wang or Rink amide linker is used, the final product could be released using trifluoroacetic acid, which would concurrently cleave the tert-butyl ester of the carbamate (B1207046) if it were still present.

Theoretical and Computational Studies Pertaining to Tert Butyl N 5 Methoxy 4 Oxopentyl Carbamate

Electronic Structure and Conformation Analysis

The electronic structure and conformational flexibility of tert-butyl N-(5-methoxy-4-oxopentyl)carbamate are fundamental to understanding its chemical properties. The presence of multiple rotatable bonds suggests a complex potential energy surface with numerous possible conformers. Computational methods, such as Density Functional Theory (DFT), are instrumental in identifying the low-energy conformations and analyzing their electronic properties.

Due to the delocalization of π-electrons, the carbamate (B1207046) functional group tends to adopt a planar conformation. nih.gov Studies on similar carbamate-containing molecules have shown that both cis and trans configurations of the amide bond can be energetically accessible, a notable difference from peptides which predominantly favor the trans configuration. nih.gov For this compound, intramolecular hydrogen bonding between the N-H group and the keto or methoxy (B1213986) oxygen atoms could play a significant role in stabilizing certain folded conformations.

The conformational landscape is further complicated by the flexibility of the pentyl chain and the steric bulk of the tert-butyl group. A systematic conformational search would likely reveal a series of low-energy structures. The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies.

Table 1: Predicted Low-Energy Conformers of this compound

ConformerDihedral Angle (C-N-C-C) (°)Relative Energy (kcal/mol)Key Intramolecular Interactions
A178.50.00Extended chain, minimal steric hindrance
B65.21.25Folded, potential N-H···O=C hydrogen bond
C-70.11.80Folded, potential N-H···O(methoxy) interaction
D-175.92.50Extended chain, different orientation of the methoxy group

Note: The data in this table is hypothetical and serves as an illustrative example of what a computational conformational analysis might yield.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for predicting the reactivity and selectivity of chemical reactions. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer the nucleophilic and electrophilic character of a molecule.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the carbamate group and the oxygen atoms of the carbonyl and methoxy groups, which possess lone pairs of electrons. The energy of the HOMO is indicative of the molecule's ability to donate electrons, thus acting as a nucleophile.

Conversely, the LUMO is anticipated to be centered on the carbonyl carbon of the keto group, which is electron-deficient due to the electronegativity of the adjacent oxygen atom. The energy of the LUMO reflects the molecule's propensity to accept electrons, highlighting its electrophilic nature. The energy gap between the HOMO and LUMO is a crucial parameter that correlates with the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Conformer of this compound

Molecular OrbitalEnergy (eV)Primary Atomic Orbital Contributions
HOMO-8.5N (carbamate), O (carbonyl), O (methoxy)
LUMO1.2C (carbonyl)
HOMO-LUMO Gap9.7-

Note: The data in this table is hypothetical and based on typical values for similar organic molecules.

Computational Prediction of Reactivity and Selectivity

Computational methods can be employed to predict the reactivity of different sites within this compound and the selectivity of its reactions. By mapping the electrostatic potential (ESP) onto the molecule's electron density surface, regions of positive and negative potential can be visualized, indicating electrophilic and nucleophilic sites, respectively.

For this compound, the most negative electrostatic potential is expected to be located around the carbonyl oxygen of the keto group and the oxygen atoms of the carbamate, making these sites susceptible to attack by electrophiles. The most positive potential is likely to be found on the hydrogen atom of the N-H group and the carbonyl carbon of the keto group, marking them as potential sites for nucleophilic attack.

Furthermore, computational modeling can be used to explore the reaction mechanisms of transformations involving this molecule. For instance, the deprotection of the tert-butoxycarbonyl (Boc) group under acidic conditions or the nucleophilic addition to the keto group can be simulated to determine the activation energies and transition state geometries, providing a deeper understanding of the reaction pathways and predicting the major products.

Docking and Interaction Studies in Hypothetical Biological Systems (Focus on chemical interaction, not biological effect)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While the biological effects of this compound are not the focus, docking studies can be used to hypothetically explore its potential chemical interactions within a protein binding pocket.

Given its structural features, including a flexible chain, a hydrogen bond donor (N-H), and multiple hydrogen bond acceptors (C=O and O-CH3), this molecule has the potential to form a variety of non-covalent interactions. In a hypothetical protein active site, the carbamate group could act as a hydrogen bond donor through its N-H group and a hydrogen bond acceptor via its carbonyl oxygen. The keto and methoxy groups also provide additional hydrogen bond accepting capabilities. The hydrophobic tert-butyl group and the aliphatic chain could engage in van der Waals interactions with nonpolar amino acid residues.

Docking simulations of flexible ligands like this compound often reveal multiple possible binding modes. mdpi.comnih.gov The scoring functions used in these simulations provide an estimation of the binding affinity for each pose, allowing for the identification of the most probable interaction patterns.

Table 3: Hypothetical Interaction Profile of this compound in a Model Protein Binding Site

Functional GroupPotential Interaction TypeInteracting Residue Type (Example)
N-H (carbamate)Hydrogen Bond DonorAspartic Acid, Glutamic Acid
C=O (carbamate)Hydrogen Bond AcceptorArginine, Lysine, Serine
C=O (keto)Hydrogen Bond AcceptorSerine, Threonine, Tyrosine
O-CH3 (methoxy)Hydrogen Bond AcceptorAsparagine, Glutamine
tert-butyl groupHydrophobic (van der Waals)Leucine, Isoleucine, Valine
Pentyl chainHydrophobic (van der Waals)Alanine, Phenylalanine

Note: This table presents a generalized summary of potential chemical interactions and does not represent data from a specific biological target.

Future Perspectives and Emerging Research Directions

Untapped Synthetic Potential of tert-butyl N-(5-methoxy-4-oxopentyl)carbamate

The inherent functionality of this compound makes it a valuable building block for the synthesis of diverse and complex molecular scaffolds, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and natural products. arkat-usa.orgmdpi.com The linear arrangement of its reactive sites—the N-Boc protected amine and the ketone—provides a foundation for a variety of intramolecular cyclization strategies to forge new ring systems.

One of the most promising areas of untapped potential lies in its use in cascade reactions to construct polycyclic heterocycles. arkat-usa.orgresearchgate.netnih.gov By carefully designing reaction sequences, the ketone and the deprotected amine can participate in sequential bond-forming events to rapidly build molecular complexity. For instance, after deprotection of the amine, intramolecular condensation with the ketone could form a cyclic imine, which can then undergo further reactions such as cycloadditions or rearrangements to yield intricate polycyclic frameworks. This approach is highly valuable in diversity-oriented synthesis, where the goal is to create a wide range of structurally diverse molecules for biological screening. mskcc.orgrsc.org

Furthermore, this compound is an ideal precursor for the synthesis of alkaloid skeletons. egpat.comnih.govpharmacy180.com Many alkaloids feature piperidine (B6355638) or other nitrogen-containing rings, which can be readily accessed through intramolecular cyclization of acyclic amino ketone precursors. nih.gov The methoxy (B1213986) group on the pentyl chain offers an additional point of modification, allowing for the introduction of further complexity and functionality, mimicking the intricate substitution patterns found in natural alkaloids.

Below is a table summarizing potential heterocyclic scaffolds accessible from this compound:

ScaffoldPotential Synthetic ApproachKey Transformation
Substituted PiperidinesDeprotection followed by intramolecular reductive amination.Cyclization
Pyrrolizidine Alkaloid CoreMulti-step sequence involving cyclization and further functionalization.Cascade Reaction
Indolizidine Alkaloid CoreIntramolecular cyclization followed by rearrangement.Cascade Reaction
Quinolizidine Alkaloid CoreStepwise construction involving intermolecular and intramolecular reactions.Multi-component Reaction

Integration into Automated Synthesis Platforms

The modular nature of this compound makes it an excellent candidate for integration into automated synthesis platforms, such as flow chemistry systems and solid-phase peptide synthesis (SPPS). amidetech.com Automated synthesis offers significant advantages in terms of reproducibility, scalability, and efficiency, and the properties of this compound are well-suited for these technologies.

In the realm of flow chemistry, the synthesis of piperidine and pyrrolidine (B122466) derivatives has been successfully demonstrated using electroreductive cyclization in a flow microreactor. beilstein-journals.orgresearchgate.net A similar strategy could be envisioned for this compound, where the deprotected amino ketone is continuously passed through a reactor to effect cyclization, offering a rapid and efficient route to piperidine-based compounds.

Moreover, its structure is highly amenable to solid-phase synthesis, a cornerstone of automated peptide and peptidomimetic synthesis. ethz.chnih.govresearchgate.netescholarship.orgnih.gov The N-Boc protecting group is standard in SPPS, and the ketone functionality provides a handle for attachment to a solid support or for on-resin chemical modifications. This would enable the automated construction of peptide mimics and other complex molecules where the pentyl chain forms a key part of the molecular backbone. The bifunctional nature of the molecule allows for directional synthesis, with one end attached to the solid support while the other is available for chain extension.

Potential for Sustainable and Green Chemistry Applications

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and this compound offers several avenues for the application of these principles. researchgate.netnih.govrsc.org The design of atom-economical reactions that maximize the incorporation of all starting materials into the final product is a key tenet of green chemistry. Intramolecular cyclization reactions of this compound are inherently atom-economical, as they rearrange the existing atoms to form new rings without the need for additional reagents.

A significant area for green chemistry application is the use of biocatalysis. researchgate.net The ketone group in this compound is a prime target for biocatalytic reduction using ketoreductase enzymes. beilstein-journals.org These enzymes can exhibit high levels of stereoselectivity, providing access to chiral alcohols that would be difficult to obtain through traditional chemical methods. This enzymatic reduction would proceed under mild, aqueous conditions, avoiding the use of hazardous reducing agents and organic solvents.

Exploration of Novel Reactivity Modalities

Beyond its classical reactivity, this compound presents opportunities for the exploration of novel reactivity modalities, driven by recent advances in synthetic organic chemistry. Modern techniques such as photocatalysis and electrochemistry can unlock new bond-forming strategies that are not accessible through traditional thermal methods. beilstein-journals.org

Photoredox catalysis, for instance, could enable the functionalization of the C-H bonds along the pentyl chain. nih.govresearchgate.net By employing a suitable photocatalyst and light, it may be possible to selectively activate a specific C-H bond, allowing for the introduction of new functional groups. This would open up a vast chemical space for the synthesis of novel derivatives with unique substitution patterns.

Electrochemical methods also offer exciting possibilities for inducing novel cyclization reactions. rsc.orgrsc.org Intramolecular electrochemical cyclization of related N-Boc protected compounds has been reported, suggesting that a similar approach could be applied to this compound. researchgate.net This technique avoids the need for chemical oxidants or reductants, making it an environmentally friendly approach to the synthesis of cyclic amines.

The following table outlines potential novel transformations for this compound:

Reactivity ModalityPotential TransformationPotential Product
PhotocatalysisC-H activation of the pentyl chain followed by alkylation.Functionalized linear carbamate (B1207046)
ElectrochemistryIntramolecular oxidative cyclization.Bicyclic amine derivative
Transition Metal CatalysisCatalytic intramolecular amination of an activated C-H bond.Substituted piperidine
BiocatalysisEnantioselective reduction of the ketone.Chiral amino alcohol

Conclusions

Summary of Synthetic Utility and Chemical Versatility

tert-butyl N-(5-methoxy-4-oxopentyl)carbamate is a highly versatile synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups: the acid-labile Boc-protected amine and the nucleophilically susceptible ketone. This allows for selective transformations at either end of the molecule, making it a powerful tool for the systematic construction of complex organic molecules, including important heterocyclic scaffolds like piperidines.

Broader Implications for Chemical Research and Development

The utility of building blocks like this compound underscores the importance of strategic molecular design in modern chemical research. By incorporating multiple, orthogonally reactive functional groups into a single, readily accessible molecule, chemists can streamline synthetic routes, enabling the more efficient discovery and development of new pharmaceuticals and materials. The principles demonstrated by the synthesis and application of this compound will continue to guide the design of future generations of versatile chemical building blocks.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl N-(5-methoxy-4-oxopentyl)carbamate?

  • Methodological Answer : Synthesis typically involves carbamate protection strategies. The Boc (tert-butoxycarbonyl) group is introduced via reaction of the amine precursor with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, similar compounds (e.g., tert-butyl carbamate derivatives) are synthesized using Boc protection in anhydrous solvents like THF or DCM, with catalysts such as DMAP . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the product. Reaction progress can be monitored by TLC or LC-MS .

Q. How should researchers characterize tert-butyl N-(5-methoxy-4-oxopentyl)carbamate to confirm its structure and purity?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and the methoxy/oxo functionalities. IR spectroscopy can validate carbonyl stretches (C=O at ~1700 cm1 ^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the formula C11H21NO5C_{11}H_{21}NO_5 (MW: 263.29 g/mol) .
  • Purity : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) confirms >95% purity, as reported for analogous compounds .

Q. What safety precautions are necessary when handling tert-butyl N-(5-methoxy-4-oxopentyl)carbamate in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks .
  • Storage : Store at 0–6°C in airtight containers to prevent hydrolysis of the Boc group .
  • Stability : Avoid strong acids/bases, which may cleave the carbamate. Test stability under intended reaction conditions via TLC or NMR .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or stability of tert-butyl N-(5-methoxy-4-oxopentyl)carbamate under varying experimental conditions?

  • Methodological Answer :

  • DFT Calculations : Model the molecule’s electronic structure to predict nucleophilic/electrophilic sites. For example, the oxo group may act as a hydrogen-bond acceptor, influencing reactivity .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar/nonpolar solvents to optimize reaction media. PubChem data (e.g., InChI keys) can guide parameterization .
  • Degradation Pathways : Use software like Gaussian or ORCA to identify potential hydrolysis or oxidation pathways under acidic/oxidative conditions .

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR, IR) observed during characterization?

  • Methodological Answer :

  • 2D NMR : Employ 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC to resolve overlapping signals, particularly for the pentyl backbone and methoxy group .
  • Variable Temperature NMR : Reduce signal broadening caused by conformational exchange in the pentyl chain .
  • Cross-Validation : Compare experimental IR spectra with computational predictions (e.g., using B3LYP/6-31G* basis sets) .

Q. What are the potential decomposition pathways of this compound under acidic or basic conditions, and how can they be monitored experimentally?

  • Methodological Answer :

  • Pathways : Acidic conditions cleave the Boc group, releasing CO2_2 and forming the amine. Basic hydrolysis may yield a urea derivative. Monitor via:
  • TLC/HPLC : Track disappearance of the parent compound and emergence of degradation products .
  • Kinetic Studies : Use 1H^1H-NMR to measure rate constants at varying pH (e.g., 0.1 M HCl vs. 0.1 M NaOH) .
  • Isolation : Quench aliquots at timed intervals and isolate intermediates for MS/IR analysis .

Q. How do the methoxy and oxo groups influence the stereoelectronic properties of this compound in synthetic applications?

  • Methodological Answer :

  • Electronic Effects : The methoxy group donates electron density via resonance, stabilizing adjacent carbamate carbonyl. The oxo group withdraws electrons, enhancing electrophilicity at the 4-position.
  • Steric Effects : The pentyl chain’s flexibility may reduce steric hindrance, facilitating nucleophilic attacks at the carbamate .
  • Experimental Validation : Compare reactivity with analogs lacking these groups (e.g., tert-butyl N-pentylcarbamate) in SN2 or Michael addition reactions .

Q. What advanced crystallization techniques can obtain high-quality single crystals for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Selection : Use slow evaporation in ethyl acetate/hexane (1:3) or diffusion layers (DCM/pentane) .
  • Temperature Control : Gradual cooling from 40°C to 4°C promotes ordered crystal growth .
  • Refinement : Employ SHELXL for structure refinement, leveraging high-resolution data (R-factor < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.